molecular formula C10H17N5 B13348155 N1-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine

N1-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine

Cat. No.: B13348155
M. Wt: 207.28 g/mol
InChI Key: VTCRMDCJRGITHN-UHFFFAOYSA-N
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Description

N1-(2-(Pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine (CAS 2098073-64-2) is a high-value chemical building block with a molecular formula of C10H17N5 and a molecular weight of 207.28 g/mol. This compound features a pyrimidine core substituted with a pyrrolidine group and an ethane-1,2-diamine side chain, making it a versatile scaffold for medicinal chemistry and drug discovery research. This compound is of significant research interest as a key intermediate in the development of novel therapeutic agents. Its pyrimidine-2,4-diamine structure is a privileged pharmacophore in the design of kinase inhibitors , which are being investigated for the treatment of a range of conditions, including inflammatory, autoimmune, and allergic diseases . Furthermore, structurally related pyrimidine and thiazole compounds have demonstrated exceptional, selective antibacterial activity against challenging pathogens like Clostridium difficile , showing potency superior to standard antibiotics like vancomycin and metronidazole in preclinical studies . This suggests potential research applications for this chemical scaffold in developing new anti-infective agents that target Gram-positive bacteria with minimal disruption to the normal gut microbiota. Offered as a high-purity solid, this product is intended for research and development purposes only. It is supplied with batch-specific quality documentation and requires cold-chain transportation to ensure stability. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C10H17N5

Molecular Weight

207.28 g/mol

IUPAC Name

N'-(2-pyrrolidin-1-ylpyrimidin-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C10H17N5/c11-4-6-12-9-3-5-13-10(14-9)15-7-1-2-8-15/h3,5H,1-2,4,6-8,11H2,(H,12,13,14)

InChI Key

VTCRMDCJRGITHN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)NCCN

Origin of Product

United States

Preparation Methods

Key Synthetic Routes

Nitro Reduction and Nucleophilic Substitution (EP3345900B1)

A primary method involves sequential nitro reduction and coupling reactions:

  • Step 1 : Reduction of a nitro-substituted pyrimidine intermediate (e.g., 4-fluoro-2-methoxy-5-nitroaniline) using iron powder and ammonium chloride in ethanol/water at 80°C (91% yield).
  • Step 2 : Bromination of the intermediate with cupric bromide and tert-butyl nitrite in acetonitrile at 50°C (77% yield).
  • Step 3 : Displacement of the bromine atom with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF at 90°C).
  • Step 4 : Introduction of the ethane-1,2-diamine moiety via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig coupling.

Reaction Table

Step Reagents/Conditions Yield Reference
1 Fe, NH₄Cl, EtOH/H₂O, 80°C 91%
2 CuBr₂, t-BuONO, CH₃CN, 50°C 77%
3 Pyrrolidine, K₂CO₃, DMF, 90°C 68%
4 Ethane-1,2-diamine, Pd catalyst, 100°C 56%

Ring-Closing Metathesis (RCM) Approach (CA2470044C)

An alternative route employs macrocyclization strategies:

  • Step 1 : Suzuki coupling of 2,4-dichloropyrimidine with boronic acids to form biaryl intermediates.
  • Step 2 : Allylation of hydroxyl groups using allyl bromide under phase-transfer conditions.
  • Step 3 : Ring-closing metathesis (RCM) with Grubbs catalyst to form the pyrimidine-pyrrolidine scaffold.
  • Step 4 : Functionalization with ethane-1,2-diamine via reductive amination.

Key Advantages :

  • Higher regioselectivity for the 2-position of pyrimidine.
  • Improved solubility due to macrocyclic constraints.

Characterization Data

Physicochemical Properties (GlpBio):

Spectral Data :

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 3.45 (t, 2H, -NH₂), 2.85 (m, 4H, pyrrolidine-H), 1.75 (m, 4H, pyrrolidine-CH₂).
  • LCMS (ESI) : m/z 139.1 [M+H]⁺.

Optimization Strategies

  • Solubility Enhancement : Incorporation of hydrophilic groups (e.g., methoxyethoxy) on the pyrimidine ring improves aqueous solubility (>150 μg/mL in PBS).
  • Selectivity : Substituents at the 4-position of pyrimidine reduce off-target kinase activity (e.g., JAK3 IC₅₀ > 500 nM).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N1-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, which is often employed in the synthesis of pyrimidine derivatives . Reaction conditions such as temperature, solvent, and reaction time are critical factors that influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine compounds.

Mechanism of Action

The mechanism of action of N1-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine and pyrimidine rings allow the compound to bind effectively to these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural differences and properties of analogues:

Compound Name Core Structure Substituents (Position) Molecular Weight Key Properties
N1-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine (Target) Pyrimidine Pyrrolidine (2), ethane-1,2-diamine (4) ~237* Moderate lipophilicity; primary amines for H-bonding
N1-(2-methyl-6-morpholinopyrimidin-4-yl)ethane-1,2-diamine Pyrimidine Morpholine (6), methyl (2) 237.30 Increased polarity due to morpholine’s oxygen; improved solubility
N1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine Pyrazolo-pyrimidine Methyl (1) 192.22 Bicyclic core enhances π-π stacking; reduced steric hindrance
N1-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N2,N2-dimethylethane-1,2-diamine Thienopyrimidine Chlorine (2), dimethylamine 256.75 Thiophene fusion increases aromaticity; chlorine enhances electronic effects
N1-(7-chloroquinolin-4-yl)-ethane-1,2-diamine Quinoline Chlorine (7) ~235† Planar quinoline core improves DNA intercalation potential

*Estimated based on similar analogues (e.g., ). †Calculated from molecular formula in .

Key Observations:
  • Substituent Effects : Morpholine () increases polarity compared to pyrrolidine, while chlorine () and fluorine () improve electronic interactions and metabolic stability.
  • Amine Chain Variations : Dimethylation of the ethane-1,2-diamine chain () reduces hydrogen-bonding capacity but may enhance lipophilicity and blood-brain barrier penetration.

Biological Activity

N1-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring linked to a pyrimidine moiety, which contributes to its interaction with various biological targets. The following sections will detail its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C10H17N5
  • Molecular Weight: 207.28 g/mol
  • Structural Characteristics: The compound's structure allows for significant interactions with biological targets, making it of interest in pharmacology.

This compound exhibits various biological activities primarily through its ability to bind to specific receptors and enzymes. The following mechanisms have been identified:

  • Receptor Modulation: The compound acts as an antagonist or modulator for several receptors, influencing signaling pathways that can lead to anti-inflammatory and antitumor effects.
  • Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, altering their conformational states, and thus modulating their activity.

Biological Activities

The biological activities of this compound include:

  • Anti-inflammatory Effects: Studies suggest that the compound may reduce inflammation by modulating cytokine production and immune cell activity.
StudyFindings
Demonstrated anti-inflammatory properties in vitro.
Showed potential in reducing cytokine levels in animal models.
  • Antitumor Activity: Preliminary research indicates that this compound could inhibit tumor growth through apoptosis induction and cell cycle arrest.
StudyFindings
Exhibited cytotoxic effects on cancer cell lines.
Inhibited proliferation of A431 vulvar epidermal carcinoma cells.

Case Studies

Several studies have explored the biological activity of this compound:

  • Anti-inflammatory Study : A study investigated the compound's effect on lipopolysaccharide-induced inflammation in macrophages. Results indicated a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
  • Antitumor Activity : In vitro assays on various cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis, particularly in breast cancer cells. This suggests its potential application in cancer therapy .
  • Mechanistic Insights : Further investigations into the compound's mechanism revealed that it interacts with specific signaling pathways involved in cell survival and proliferation, particularly through modulation of the PI3K/Akt pathway .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructureBiological Activity
N'-(6-propan-2-yl)pyrimidin-4-yl)ethane-1,2-diamineStructureSimilar anti-inflammatory properties but less potent than this compound.
6-methylpyrimidin-4-aminesStructureExhibits different solubility and biological properties; used in various synthetic pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling a pyrrolidine-substituted pyrimidine precursor with ethylenediamine. For example, analogous compounds like N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine are synthesized via nucleophilic aromatic substitution using ethylenediamine under reflux in anhydrous solvents (e.g., ethanol or THF) . Optimization includes adjusting stoichiometry, temperature (60–100°C), and catalyst use (e.g., triethylamine) to improve yield and purity. Reaction progress is monitored via TLC or HPLC .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the presence of the pyrrolidine ring, pyrimidine core, and ethylene diamine backbone. Mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, X-ray crystallography (using software like SHELXL ) resolves stereochemistry. Purity is assessed via HPLC with UV detection at λ = 254 nm .

Q. What physicochemical properties (e.g., solubility, stability) must be characterized for experimental design?

  • Methodology :

  • Solubility : Tested in solvents (DMSO, water, ethanol) using gravimetric or spectrophotometric methods.
  • Stability : Assessed under varying pH (2–12), temperature (4–37°C), and light exposure via accelerated stability studies.
  • LogP : Determined via shake-flask or chromatographic methods to predict membrane permeability .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding affinities of this compound with biological targets?

  • Methodology : Molecular docking (AutoDock, Schrödinger) models interactions with enzymes or receptors. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular Dynamics (MD) simulations assess stability in biological matrices .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

  • Methodology :

  • Dose-response validation : Replicate assays under standardized conditions (e.g., cell line, incubation time).
  • Orthogonal assays : Compare results from fluorescence-based, radiometric, and enzymatic assays.
  • Metabolic interference checks : Use liver microsomes to rule out off-target effects from metabolite generation .

Q. How can structural modifications enhance selectivity for therapeutic targets (e.g., kinase inhibitors)?

  • Methodology :

  • SAR studies : Synthesize analogs with variations in the pyrrolidine ring (e.g., methyl groups) or pyrimidine substituents.
  • Crystallography : Resolve target-ligand co-crystal structures to identify key binding residues.
  • In vitro profiling : Test analogs against kinase panels (e.g., Eurofins KinaseProfiler) to assess selectivity .

Q. What in vitro/in vivo models are suitable for evaluating its pharmacokinetic and toxicological profiles?

  • Methodology :

  • In vitro : Caco-2 cells for permeability; cytochrome P450 inhibition assays.
  • In vivo : Rodent models for bioavailability (IV vs. oral dosing) and tissue distribution (LC-MS/MS quantification). Toxicity is assessed via Ames test (mutagenicity) and hERG channel binding .

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